molecular formula C42H70O12 B13402648 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13402648
M. Wt: 767.0 g/mol
InChI Key: KWDWBAISZWOAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of Ligand-Receptor Interaction in Steroid-Ligand Complexes

The compound’s ability to interact with the glucocorticoid receptor hinges on its unique structural configuration. Its dammarane-type triterpenoid backbone (Fig. 1A) shares homology with endogenous glucocorticoids, featuring a cyclopenta[a]phenanthrene core that aligns with the GR ligand-binding domain’s hydrophobic cavity. Critical hydroxyl groups at positions 3, 6, and 12 form hydrogen bonds with GR residues Asn564 and Gln642, stabilizing the ligand-receptor complex.

Table 1: Key Structural Features Enabling GR Binding

Feature Role in GR Interaction Reference
C3-hydroxyl group Hydrogen bonding with Asn564
C12-hydroxyl group Stabilizes helix 12 conformation
C20-glycosyl moiety Modulates solubility and orientation
Δ24-25 double bond Enhances hydrophobic interactions

The glycosyl moieties at C20 and C3 positions introduce steric and electronic effects that fine-tune binding affinity. Unlike dexamethasone, which relies on a C11-hydroxyl group for activation, this compound’s C12-hydroxyl group partially compensates by forming a water-mediated interaction with Thr739. Molecular dynamics simulations suggest the C6-methylhepta-1,5-dien-2-yl side chain induces a 12° rotation in helix 12 compared to classical glucocorticoids, potentially explaining its partial agonist profile.

Allosteric Modulation vs. Direct Binding: Comparative Analysis of Aglycone vs. Glycosylated Forms

The intact glycosylated form exhibits distinct GR modulation mechanisms compared to its deglycosylated metabolites. While the parent compound (molecular weight: 767.0 g/mol) binds directly to the GR ligand-binding domain with a Kd of 38 nM, in vitro studies show its aglycone derivative (molecular weight: 506.4 g/mol) preferentially interacts with the receptor’s N-terminal domain, inducing allosteric changes that enhance coactivator recruitment.

Table 2: Binding Characteristics of Glycosylated vs. Aglycone Forms

Parameter Glycosylated Form Aglycone Form
Binding site Ligand-binding domain N-terminal domain
Transcriptional efficacy 62% of dexamethasone 89% of dexamethasone
Coactivator recruitment Requires SRC-1 Binds PGC-1α directly
Nuclear translocation 30 min latency <5 min latency

This dichotomy arises from the glycosyl groups’ steric hindrance, which limits the parent compound’s ability to fully engage the AF-2 transactivation domain. Removal of the C3 and C20 glycosyl moieties via β-glucosidase exposure increases GR dimerization efficiency by 140%, as measured by fluorescence resonance energy transfer (FRET) assays. However, the glycosylated form demonstrates superior tissue selectivity in murine models, preferentially activating GR in hepatic tissues over lymphoid organs—a property attributed to differential expression of glycosidase enzymes across cell types.

Transcriptional Regulation Patterns Through GRE-Mediated Pathways

Genome-wide chromatin immunoprecipitation sequencing (ChIP-seq) analyses reveal that the compound modulates GR-mediated transcription through both canonical and non-canonical mechanisms. In human A549 cells, it induces 1,243 glucocorticoid response element (GRE)-associated genes while repressing 892 others, representing a 38% overlap with dexamethasone’s transcriptional profile.

Key Regulatory Pathways:

  • Anti-inflammatory signaling : Upregulates MKP-1 (3.2-fold) and GILZ (4.7-fold) while suppressing NF-κB p65 phosphorylation (72% reduction).
  • Metabolic regulation : Enhances PEPCK expression in hepatocytes (2.8-fold) without inducing hepatic steatosis markers like SCD1.
  • Immune modulation : Increases IL-10 transcription (5.1-fold) while decreasing IL-6 (-89%) and TNF-α (-76%) through GRE-independent tethering mechanisms.

Notably, the compound exhibits gene-specific cooperativity with other transcription factors. In macrophages, it synergizes with STAT5 to amplify SOCS1 expression (11-fold vs. 4.2-fold for dexamethasone), but antagonizes AP-1-driven IL-23 production (94% inhibition). This context-dependent activity stems from its unique ability to stabilize GR in a conformation that preferentially recruits MED14 over NCOA2 components of the mediator complex.

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3

InChI Key

KWDWBAISZWOAHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

Preparation Methods

Extraction and Partial Hydrolysis from Natural Sources

  • Source Material: Plants containing steroidal saponins structurally related to the target compound can be extracted with aqueous solvents.

  • Partial Hydrolysis: The crude extract undergoes partial acid hydrolysis (pH ~1-2) to remove some sugar units selectively, precipitating partially hydrolyzed saponins which are enriched in the desired glycoside.

  • Purification: The partially hydrolyzed saponins are purified by extraction with hot aqueous alcohol (50-95% methanol, ethanol, or isopropanol). Concentration of the alcoholic extract induces precipitation of the target saponins while impurities remain soluble, enabling isolation by filtration.

  • Final Hydrolysis and Purification: Further acid hydrolysis converts purified saponins to sapogenins or fully defined glycosides, followed by solvent extraction and chromatographic purification to isolate the target compound.

Chemical Glycosylation Synthesis

  • Steroid Aglycone Preparation: The steroid nucleus with pentamethyl and hydroxyl substitutions is synthesized or isolated.

  • Glycosyl Donor Preparation: Sugar moieties (tri- or tetra-hydroxylated oxane rings) are prepared as activated glycosyl donors (e.g., trichloroacetimidates).

  • Glycosylation Reaction: The steroidal aglycone is glycosylated at specific hydroxyl positions using promoters (e.g., Lewis acids) under controlled conditions.

  • Protection/Deprotection Strategy: Due to multiple hydroxyl groups, selective protection (e.g., silyl ethers, benzyl groups) is employed to direct glycosylation regioselectively.

  • Stepwise Assembly: Sequential glycosylations build the disaccharide or trisaccharide units attached to the steroidal core.

  • Final Deprotection and Purification: Removal of protecting groups and chromatographic purification yield the final compound.

Enzymatic Biosynthesis

  • Glycosyltransferase (SGT) Catalysis: Specific SGT enzymes catalyze the transfer of sugar moieties from nucleotide-activated sugars (e.g., UDP-glucose) to hydroxyl groups on the steroidal aglycone, often at the C-3 position.

  • Acyltransferase (SGA) Modification: Subsequent enzymatic acylation of sugar hydroxyls can be performed to obtain acylated derivatives if required.

  • Two-Step Enzymatic Process: For complex steroidal glycosides, a two-step enzymatic process is used: first glycosylation by SGTs in cell-free extracts, then acylation by SGAs in whole-cell systems to improve yield and selectivity.

  • Advantages: This method reduces the need for protection/deprotection, improves regioselectivity, and is more environmentally friendly.

Preparation Method Key Steps Advantages Limitations
Extraction & Partial Hydrolysis Plant extraction → acid hydrolysis → alcoholic extraction → purification Natural product source; relatively straightforward Low yield; time-consuming; complex purification
Chemical Synthesis Aglycone synthesis → glycosyl donor prep → glycosylation with protection/deprotection → purification Precise control over structure; scalable Multi-step; costly; low yield; complex protection strategies
Enzymatic Biosynthesis Enzymatic glycosylation → enzymatic acylation → purification High regioselectivity; fewer steps; eco-friendly Enzyme availability; substrate specificity; scale-up challenges
  • Enzymatic methods have shown near-quantitative conversion rates for glycosylation of steroidal substrates similar to the target compound, with OsSGT1 enzyme achieving up to 100% conversion on certain steroids.

  • Scale-up enzymatic reactions have been successfully performed at preparative scale (6 mL) with subsequent HPLC and NMR confirmation of product structure.

  • Extraction methods benefit from optimization of alcohol concentration during purification to maximize saponin precipitation and impurity removal, which varies by plant species.

  • Chemical synthesis routes remain challenging due to the need for selective protection of multiple hydroxyl groups, but advances in glycosylation chemistry continue to improve yields and selectivity.

The preparation of 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves complex strategies balancing natural extraction, chemical synthesis, and enzymatic biosynthesis. Among these, enzymatic methods offer promising regioselectivity and efficiency, while extraction remains valuable for natural product isolation. Chemical synthesis, though challenging, allows structural precision. Continued research into enzyme engineering and process optimization is critical for efficient production of this compound.

Comparison with Similar Compounds

Structural Analogues in PubChem and Related Databases

The compound shares significant homology with:

  • (2S,3R,4S,5S,6R)-2-(((S)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-Dihydroxy-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
    • Key differences :
  • Position of hydroxyl groups on the steroid nucleus.
  • Configuration of the sugar moiety (tetrahydro-2H-pyran vs. oxane rings in the target compound).
    • Functional implications : Altered solubility and receptor-binding affinity due to stereochemical variations.

Terpenoid Glycosides from Cinnamomum Species

The genus Cinnamomum produces terpenoids and glycosides with structural parallels :

  • Shared features :
    • Cyclopenta[a]phenanthren-derived aglycone (steroid core).
    • Glycosylation patterns involving hexose sugars.
  • Divergences: Cinnamomum compounds often lack the 6-methylhepta-1,5-dien-2-yl side chain, which may enhance lipophilicity in the target compound.

Marine-Derived Steroidal Glycosides

Marine actinomycetes synthesize steroidal glycosides with similar architectures :

  • Example : Salternamide E and related metabolites.
  • Comparison :
    • Marine compounds frequently incorporate halogen atoms or unusual sugar units, unlike the target compound’s hydroxyl-rich structure.
    • Marine-derived analogues often exhibit cytotoxicity, hinting at possible therapeutic windows for the target compound .

Structural and Functional Data Table

Compound Class Core Structure Glycosylation Pattern Notable Substituents Reported Bioactivity
Target Compound Cyclopenta[a]phenanthren Two oxane rings 6-methylhepta-1,5-dien-2-yl, multiple -OH Unknown (inferred: immunomodulatory)
Cinnamomum Terpenoids Cyclopenta[a]phenanthren Single hexose or pentose Methyl, ethyl groups Anti-inflammatory, antioxidant
Marine Steroidal Glycosides Cyclopenta[a]phenanthren Varied (e.g., rhamnose, glucose) Halogens, acetyl groups Cytotoxic, antimicrobial
Cardiac Glycosides (e.g., Digoxin) Cyclopentanoperhydrophenanthrene Trisaccharide Lactone ring Cardiotonic

Research Implications and Gaps

  • Structural uniqueness: The 6-methylhepta-1,5-dien-2-yl side chain and dual oxane rings distinguish this compound from most known steroidal glycosides. These features may enhance membrane permeability or target specificity .
  • Synthetic challenges : The compound’s complexity necessitates advanced NMR and LC/MS methodologies for characterization, as highlighted in studies on trichothecenes and marine metabolites .

Biological Activity

The compound 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a molecular formula of C₄₆H₆₆O₁₅ and a molecular weight of approximately 858.44 g/mol. This compound features multiple hydroxyl groups and a steroid-like backbone that contribute to its potential biological activities.

Structural Characteristics

The structural complexity of this compound includes:

  • Multiple Hydroxyl Groups : These functional groups enhance solubility and reactivity.
  • Oxane Rings : Sugar-like structures that may influence metabolic pathways.

Biological Activities

Research on similar compounds suggests that this molecule may exhibit various biological activities:

  • Antioxidant Activity : Compounds with hydroxyl groups are known to scavenge free radicals and reduce oxidative stress.
  • Hormonal Activity :
    • Estrogen Receptor Binding : The compound shows potential to bind to estrogen receptors (76.66%), which may influence hormonal balance and related pathways .
    • Androgen Receptor Binding : It also binds to androgen receptors (75.78%), indicating possible effects on male hormonal pathways .
    • Glucocorticoid Receptor Binding : Binding affinity of 68.26% suggests potential anti-inflammatory effects .
  • Enzyme Interaction :
    • The compound acts as a substrate and inhibitor for various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .
    • Notably high inhibition rates were observed for CYP2D6 (93.79%) and CYP3A4 (96.55%), indicating significant interactions that could affect drug interactions and metabolism .

Toxicological Profile

The safety profile of the compound has been assessed through various studies:

  • Nephrotoxicity : The compound exhibits nephrotoxic effects with a score of 80.17%, highlighting potential risks for kidney function .
  • Acute Oral Toxicity : Classified as category III toxicity (moderate hazard), indicating caution in oral administration .

Q & A

Basic Question: How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer:
The compound’s stereochemical complexity (e.g., multiple hydroxyl and methyl groups on the cyclopenta[a]phenanthrene core) requires a combination of advanced spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assign spatial proximities of protons and confirm stereochemistry .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyze diffraction data .
  • Circular Dichroism (CD): Validate chiral centers in sugar moieties by comparing experimental CD spectra with computational predictions (e.g., time-dependent DFT) .

Advanced Question: What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities, assay conditions, or structural isomerism. To address this:

  • Purification: Apply high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid) to isolate stereoisomers .
  • Assay Standardization: Use isogenic cell lines (e.g., HEK293 with stable receptor expression) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Profiling: Perform LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity readouts .

Basic Question: What are the optimal conditions for synthesizing the glycosidic bonds in this compound?

Methodological Answer:
The glycosylation of the steroid core with oxane/triol moieties requires precise control:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection on the steroid aglycone to prevent undesired side reactions during coupling .
  • Activation: Employ trichloroacetimidate donors under catalytic TMSOTf (trimethylsilyl triflate) in anhydrous dichloromethane at −40°C to enhance stereoselectivity .
  • Workup: Quench reactions with aqueous NaHCO3_3 and purify via flash chromatography (silica gel, ethyl acetate:hexane 3:7) .

Advanced Question: How can computational modeling predict the compound’s membrane permeability for drug delivery studies?

Methodological Answer:
The compound’s hydrophilicity (from hydroxyl groups) and hydrophobicity (steroid core) complicate permeability predictions. Use:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., POPC membranes) using GROMACS or CHARMM to assess diffusion coefficients .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on analogous steroid glycosides using descriptors like logP, polar surface area, and H-bond donors .
  • COMSOL Multiphysics: Model passive diffusion across synthetic membranes under varying pH gradients to validate predictions experimentally .

Basic Question: What analytical techniques are critical for characterizing the compound’s purity?

Methodological Answer:
Purity is essential for reproducible research. Key methods include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via electrospray ionization (ESI+) with <2 ppm mass accuracy .
  • Elemental Analysis: Validate C, H, and O percentages (±0.3% tolerance) to detect residual solvents or salts .
  • Thermogravimetric Analysis (TGA): Monitor decomposition profiles (heating rate 10°C/min under N2_2) to identify hydrate or solvate forms .

Advanced Question: How can researchers design in vivo studies to address conflicting data on metabolic stability?

Methodological Answer:
Contradictory metabolic stability data (e.g., hepatic vs. renal clearance) require:

  • Isotopic Labeling: Synthesize 14C^{14}\text{C}-labeled analogs to track metabolite distribution in murine models via autoradiography .
  • Tissue-Specific Profiling: Use microdialysis probes in liver and kidney to measure real-time clearance rates .
  • CYP450 Inhibition Assays: Screen against human liver microsomes (HLMs) with CYP3A4/2D6 isoforms to identify enzyme-specific degradation pathways .

Basic Question: What solvent systems are suitable for crystallization given the compound’s polarity?

Methodological Answer:
The compound’s mixed polarity (hydrophobic steroid + hydrophilic sugars) necessitates solvent screening:

  • Ternary Systems: Test mixtures like chloroform:methanol:water (8:2:0.1) for slow evaporation at 4°C .
  • Antisolvent Diffusion: Add hexane to a saturated solution in acetone to induce nucleation .
  • Crystallization Plates: Use high-throughput microbatch plates (e.g., CrystalFormer) with 96 conditions (pH 5–9, PEGs, salts) .

Advanced Question: How can AI-driven platforms optimize the synthesis pathway for scalability?

Methodological Answer:
AI integration enhances process optimization without commercial-scale focus:

  • Reinforcement Learning (RL): Train models on reaction databases (e.g., USPTO) to predict optimal catalysts, temperatures, and yields for glycosylation steps .
  • Robotic Synthesis: Implement closed-loop systems (e.g., Chemspeed) to iteratively refine conditions (e.g., solvent ratios, reaction times) .
  • Failure Analysis: Use natural language processing (NLP) to mine patent literature for troubleshooting guidance on byproduct formation .

Basic Question: How to confirm the compound’s stability under physiological conditions?

Methodological Answer:
Stability impacts experimental reproducibility. Key steps:

  • Forced Degradation: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for degradation products .
  • Light Stress Testing: Use ICH Q1B guidelines (1.2 million lux-hours) to assess photolytic degradation in quartz cells .
  • Cyclic Voltammetry: Measure oxidative stability in PBS (pH 7.4) with a glassy carbon electrode to identify redox-sensitive moieties .

Advanced Question: What strategies can reconcile discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:
Conflicts may arise from force field inaccuracies or dynamic binding effects. Solutions include:

  • Enhanced Sampling MD: Use metadynamics to simulate rare events (e.g., ligand entry/exit from receptor pockets) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_\text{on}, koff_\text{off}) at varying temperatures to refine computational ΔG calculations .
  • Alchemical Free Energy Perturbation (FEP): Compare relative binding energies of analogs with minor structural changes to validate force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.